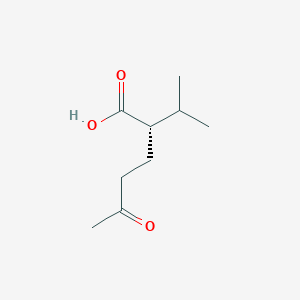

2-Isopropyl-5-oxohexanoic acid, (2S)-

Description

Significance and Context in Organic Chemistry

The significance of (2S)-2-Isopropyl-5-oxohexanoic acid in organic chemistry stems from its potential as a versatile chiral building block. Chiral molecules are of paramount importance in various fields, particularly in medicinal chemistry, where the biological activity of a drug is often dependent on its specific stereochemistry. The dual functionality of a ketone and a carboxylic acid within the same molecule allows for a wide range of chemical modifications. The carboxylic acid can be converted into esters, amides, or other derivatives, while the ketone can undergo reactions such as reduction, addition, or condensation.

The isopropyl group at the stereocenter provides steric bulk, which can influence the stereochemical outcome of reactions at adjacent functional groups. This makes it a useful synthon for the construction of enantiomerically pure compounds with defined stereochemistry.

| Property | Value |

| IUPAC Name | (2S)-2-isopropyl-5-oxohexanoic acid |

| Molecular Formula | C9H16O3 nist.govnih.gov |

| Molecular Weight | 172.22 g/mol nih.gov |

| CAS Number | Not available for the (S)-enantiomer, 2543-54-6 (unspecified stereochemistry) nih.govchemspider.com |

Historical Perspectives on its Discovery and Initial Characterization

Detailed historical information regarding the specific discovery and initial characterization of (2S)-2-Isopropyl-5-oxohexanoic acid is not extensively documented in readily available scientific literature. The development of methods for the asymmetric synthesis of chiral carboxylic acids and keto acids has been a gradual process over many decades. Early approaches often relied on the resolution of racemic mixtures, a technique that separates enantiomers based on their different interactions with a chiral resolving agent.

The advent of modern stereoselective synthesis techniques, including the use of chiral auxiliaries, asymmetric catalysis, and enzymatic resolutions, has provided more direct routes to enantiomerically pure compounds like (2S)-2-Isopropyl-5-oxohexanoic acid. While the exact timeline for its first synthesis is unclear, its existence and utility are predicated on these broader advancements in the field of organic chemistry.

Current Research Landscape and Future Directions

The current research landscape for chiral γ-keto acids is vibrant, with a focus on developing more efficient and sustainable synthetic methodologies. For (2S)-2-Isopropyl-5-oxohexanoic acid, research interest lies primarily in its potential application as an intermediate in the synthesis of biologically active molecules and natural products.

Future research directions are likely to involve:

Development of Novel Asymmetric Syntheses: The exploration of new catalytic systems, including organocatalysis and biocatalysis, to produce (2S)-2-Isopropyl-5-oxohexanoic acid with high enantiomeric purity and yield.

Application in Target-Oriented Synthesis: The utilization of this chiral building block in the total synthesis of complex natural products and pharmaceutical agents.

Exploration of Biocatalytic Routes: The use of enzymes, such as ketoreductases or lipases, for the stereoselective synthesis or resolution of 2-isopropyl-5-oxohexanoic acid, offering a greener alternative to traditional chemical methods.

While specific, in-depth research focused solely on (2S)-2-Isopropyl-5-oxohexanoic acid is not abundant, its role as a representative of the broader class of chiral γ-keto acids ensures its continued relevance in the field of asymmetric synthesis. As the demand for enantiomerically pure compounds grows, so too will the importance of versatile chiral building blocks like this one.

Structure

2D Structure

3D Structure

Properties

CAS No. |

16825-90-4 |

|---|---|

Molecular Formula |

C9H16O3 |

Molecular Weight |

172.22 g/mol |

IUPAC Name |

(2S)-5-oxo-2-propan-2-ylhexanoic acid |

InChI |

InChI=1S/C9H16O3/c1-6(2)8(9(11)12)5-4-7(3)10/h6,8H,4-5H2,1-3H3,(H,11,12)/t8-/m0/s1 |

InChI Key |

GBNBHMJSMSODSZ-QMMMGPOBSA-N |

Isomeric SMILES |

CC(C)[C@H](CCC(=O)C)C(=O)O |

Canonical SMILES |

CC(C)C(CCC(=O)C)C(=O)O |

Origin of Product |

United States |

Synthetic Pathways and Methodologies for 2s 2 Isopropyl 5 Oxohexanoic Acid

Ozonolysis-Based Synthesis Routes

Ozonolysis is a powerful organic reaction where ozone is employed to cleave unsaturated bonds in alkenes, alkynes, and azo compounds. wikipedia.org In the context of synthesizing (2S)-2-Isopropyl-5-oxohexanoic acid, this method is particularly useful for breaking open cyclic structures to yield linear, difunctional molecules. The reaction proceeds through the formation of an unstable primary ozonide (molozonide), which rearranges to a more stable secondary ozonide intermediate. yale.edumasterorganicchemistry.com Subsequent work-up determines the final products. An oxidative work-up, typically using hydrogen peroxide, will yield carboxylic acids from any aldehydes formed during the cleavage. masterorganicchemistry.comlibretexts.org

Ozonolysis of Alicyclic α,β-Unsaturated Ketones

The ozonolysis of alicyclic (cyclic, non-aromatic) α,β-unsaturated ketones provides a direct route to keto-acids. The carbon-carbon double bond is cleaved, and with an oxidative work-up, the carbons of the former double bond are converted into a carboxylic acid and a ketone, respectively.

To obtain (2S)-2-Isopropyl-5-oxohexanoic acid, a suitable starting material would be a chiral 6-membered alicyclic α,β-unsaturated ketone, such as (S)-4-isopropyl-3-methylcyclohex-2-en-1-one. The ozonolysis of this precursor would proceed as follows:

Ozone Addition : Ozone attacks the double bond of the cyclohexenone ring to form a primary ozonide.

Cleavage and Rearrangement : The primary ozonide decomposes and rearranges to a secondary ozonide.

Oxidative Work-up : Treatment with an oxidizing agent like hydrogen peroxide (H₂O₂) cleaves the ozonide. The enol carbon atom is oxidized to a carboxylic acid, and the other carbon of the double bond becomes part of a ketone, yielding the target linear keto-acid.

The stereocenter at the isopropyl-substituted carbon, which is not part of the reacting double bond, remains unaffected by the reaction, thus preserving the desired (S)-configuration in the final product.

Table 1: Hypothetical Ozonolysis of an Alicyclic Ketone

| Starting Material | Key Reagents | Product | Preserved Stereochemistry |

|---|---|---|---|

| (S)-4-isopropyl-3-methylcyclohex-2-en-1-one | 1. O₃ 2. H₂O₂ (oxidative work-up) | (2S)-2-Isopropyl-5-oxohexanoic acid | (S) at C2 |

Ozonolysis of Dihydrocembrene and Related Terpenoids

Terpenoids, which are naturally occurring hydrocarbons derived from isoprene units, serve as valuable chiral starting materials in organic synthesis. jmaterenvironsci.com Their complex structures, often containing multiple double bonds and defined stereocenters, can be selectively cleaved via ozonolysis to produce smaller, functionalized chiral molecules. researchgate.net

Dihydrocembrene, a macrocyclic diterpenoid, and related compounds can theoretically serve as precursors for (2S)-2-Isopropyl-5-oxohexanoic acid. The synthesis would involve the selective ozonolysis of a specific double bond within the macrocyclic structure. The success of this approach depends on the precise location of the double bond and the existing stereochemistry within the terpenoid backbone. If the terpenoid contains the necessary carbon skeleton and the correct stereochemistry at the carbon that will become C2 in the final product, ozonolysis can be an effective degradative strategy to isolate this smaller chiral fragment.

The general process involves dissolving the terpenoid in an inert solvent at low temperature (typically -78 °C) and bubbling ozone through the solution until the reaction is complete. wikipedia.org An oxidative work-up then yields the desired keto-acid fragment among other potential cleavage products.

Stereochemical Considerations in Ozonolytic Approaches

A key advantage of using ozonolysis on chiral natural products is the preservation of existing stereocenters. The ozonolysis reaction mechanism specifically targets and cleaves the C=C double bond but does not typically affect adjacent chiral centers. yale.edu

In the synthesis of (2S)-2-Isopropyl-5-oxohexanoic acid from a chiral terpenoid or a substituted cyclohexenone, the stereocenter at the C2 position (bearing the isopropyl group) is an existing feature of the starting material. Since this chiral center is not part of the double bond undergoing cleavage, its configuration is retained throughout the reaction sequence. This makes ozonolysis a reliable method for transferring stereochemical information from a complex chiral precursor to a simpler, enantiopure product. The stereospecificity of the reaction is therefore high, provided the stereocenter is not adjacent to a position that could be epimerized under the reaction or work-up conditions.

Alternative Chemical Synthesis Strategies

Beyond ozonolysis, other conventional and modern synthetic methods can be employed to produce keto-acids, including specific strategies to ensure the desired enantiopurity of (2S)-2-Isopropyl-5-oxohexanoic acid.

Oxidation Reactions for Keto-Acid Formation

The formation of a keto-acid can be achieved through the selective oxidation of a precursor molecule containing hydroxyl groups. One plausible route is the oxidation of a corresponding diol or hydroxy acid. For instance, the synthesis could start from (2S)-2-isopropylhexane-1,5-diol.

The synthetic sequence would involve a two-step oxidation:

Selective Oxidation of the Primary Alcohol : The primary alcohol at the C1 position is selectively oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid).

Oxidation of the Secondary Alcohol : The secondary alcohol at the C5 position is then oxidized to a ketone using a milder reagent, such as pyridinium chlorochromate (PCC) or by a Swern oxidation, to yield the final keto-acid.

Careful selection of reagents is crucial to control the extent of oxidation and avoid unwanted side reactions.

Table 2: Common Oxidizing Agents for Keto-Acid Formation

| Reagent | Transformation | Selectivity |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Primary Alcohol → Carboxylic Acid | Strong, can cleave C-C bonds |

| Jones Reagent (CrO₃/H₂SO₄) | Primary Alcohol → Carboxylic Acid Secondary Alcohol → Ketone | Strong, not selective for diols |

| Pyridinium Chlorochromate (PCC) | Primary Alcohol → Aldehyde Secondary Alcohol → Ketone | Milder, stops at aldehyde for primary alcohols |

| Swern Oxidation | Primary Alcohol → Aldehyde Secondary Alcohol → Ketone | Mild, avoids heavy metals |

Targeted Synthesis of Enantiopure (2S)-2-Isopropyl-5-oxohexanoic Acid

Achieving the specific (2S) stereoisomer requires an enantioselective or stereospecific synthetic strategy. One established approach is the use of chiral auxiliaries. For example, an achiral carboxylic acid can be attached to a chiral auxiliary, such as a derivative of a chiral amine. The resulting amide can then be subjected to diastereoselective alkylation.

A potential synthetic route could involve:

Attaching a chiral auxiliary (e.g., a (S)-4-phenyloxazolidinone) to a simple carboxylic acid derivative.

Forming an enolate and performing a diastereoselective alkylation with a suitable electrophile to introduce the isopropyl group at the C2 position. The steric hindrance of the chiral auxiliary directs the incoming electrophile to one face of the enolate, establishing the desired (S) stereochemistry.

Further modification of the side chain to introduce the keto group at the C5 position.

Cleavage of the chiral auxiliary to release the enantiopure (2S)-2-Isopropyl-5-oxohexanoic acid.

This method allows for the construction of the chiral center with high stereocontrol, leading to the desired enantiopure product.

Optimization of Reaction Conditions and Yields in (2S)-2-Isopropyl-5-oxohexanoic Acid Synthesis

The synthesis of 2-isopropyl-5-oxohexanoic acid can be achieved through the reaction of an α,β-olefinically unsaturated ketone with a suitable nucleophile, followed by oxidative cleavage. A plausible precursor for 2-isopropyl-5-oxohexanoic acid is pulegone, a naturally occurring organic compound. The optimization of such a synthesis would involve a systematic variation of reaction parameters to maximize the yield and purity of the final product.

Key parameters that are typically optimized in such syntheses include:

Reaction Temperature: The temperature can significantly influence the reaction rate and the formation of byproducts. An optimal temperature is sought to ensure a reasonable reaction time while minimizing degradation or side reactions.

Solvent: The choice of solvent can affect the solubility of reactants and intermediates, as well as the reaction pathway. A range of solvents with varying polarities would be screened to identify the most suitable one.

Catalyst: In many organic reactions, a catalyst is employed to accelerate the reaction. The type and concentration of the catalyst are critical parameters to optimize for achieving high efficiency.

Reactant Stoichiometry: The molar ratio of the reactants can impact the conversion of the limiting reagent and the formation of side products. Adjusting the stoichiometry is a common strategy to enhance the yield of the desired product.

Reaction Time: The duration of the reaction is monitored to determine the point of maximum product formation and to avoid potential degradation of the product over extended periods.

A hypothetical optimization study for the synthesis of (2S)-2-Isopropyl-5-oxohexanoic acid is presented in the interactive data table below, illustrating how varying these parameters could influence the reaction yield.

| Entry | Temperature (°C) | Solvent | Catalyst (mol%) | Reactant Ratio (Ketone:Reagent) | Time (h) | Yield (%) |

| 1 | 25 | Dichloromethane | 1 | 1:1.2 | 24 | 65 |

| 2 | 40 | Dichloromethane | 1 | 1:1.2 | 12 | 72 |

| 3 | 40 | Toluene | 1 | 1:1.2 | 12 | 75 |

| 4 | 40 | Toluene | 2 | 1:1.2 | 12 | 81 |

| 5 | 40 | Toluene | 2 | 1:1.5 | 12 | 85 |

This table is a hypothetical representation of an optimization study and is intended for illustrative purposes.

Derivatization Reactions of (2S)-2-Isopropyl-5-oxohexanoic Acid

The carboxylic acid and ketone functionalities in (2S)-2-Isopropyl-5-oxohexanoic acid allow for a variety of derivatization reactions, enabling the synthesis of a range of related compounds.

Esterification: The carboxylic acid group of (2S)-2-Isopropyl-5-oxohexanoic acid can be readily converted to an ester. A common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards the ester product. For example, the reaction with methanol would yield methyl (2S)-2-isopropyl-5-oxohexanoate.

Amidation: Amides can be synthesized from (2S)-2-Isopropyl-5-oxohexanoic acid by reacting it with an amine. This transformation often requires the activation of the carboxylic acid, for instance, by converting it to an acyl chloride using a reagent like thionyl chloride or oxalyl chloride. The resulting acyl chloride is then treated with an amine to form the corresponding amide. Alternatively, coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate the direct reaction between the carboxylic acid and the amine.

The following table summarizes these derivatization reactions.

| Reaction | Reagents | Product |

| Esterification | Methanol, Sulfuric Acid | Methyl (2S)-2-isopropyl-5-oxohexanoate |

| Amidation | 1. Thionyl Chloride2. Ammonia | (2S)-2-Isopropyl-5-oxohexanamide |

The structure of (2S)-2-Isopropyl-5-oxohexanoic acid can be modified to produce other oxocarboxylic acids. These transformations can involve reactions at the ketone carbonyl group or modifications to the carbon skeleton.

One possible transformation is the Baeyer-Villiger oxidation of the ketone functionality. This reaction involves treating the ketone with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to insert an oxygen atom adjacent to the carbonyl group, forming an ester. Subsequent hydrolysis of the ester would yield a new carboxylic acid and an alcohol.

Another potential transformation is the reduction of the ketone to a secondary alcohol using a reducing agent like sodium borohydride. The resulting hydroxy acid could then be oxidized under different conditions to yield a different oxocarboxylic acid, or it could be used in further synthetic steps.

These transformations are outlined in the table below.

| Transformation | Reagents | Intermediate/Product |

| Baeyer-Villiger Oxidation | m-CPBA | Ester intermediate |

| Ketone Reduction | Sodium Borohydride | (2S,5S)- or (2S,5R)-2-Isopropyl-5-hydroxyhexanoic acid |

Natural Occurrence and Biosynthetic Investigations of 2s 2 Isopropyl 5 Oxohexanoic Acid

Isolation from Biological Sources (e.g., Nicotiana tabacum L. leaves)

A thorough review of scientific databases and literature reveals no specific studies detailing the successful isolation of (2S)-2-Isopropyl-5-oxohexanoic acid from Nicotiana tabacum L. leaves or any other biological source. While numerous studies have focused on the extraction and identification of various chemical constituents from tobacco, including a wide range of organic acids, this particular compound is conspicuously absent from the published record. ct.govcoresta.orgnih.govfrontiersin.orgresearchgate.netmdpi.comconicet.gov.arresearchgate.net The analysis of organic acids in tobacco has identified numerous other compounds, but not the specific subject of this article. ct.govcoresta.orgnih.gov

Proposed Biosynthetic Precursors and Pathways

The biogenesis of many flavor compounds in tobacco is attributed to the degradation of larger precursor molecules. However, the specific pathways leading to (2S)-2-Isopropyl-5-oxohexanoic acid are purely speculative at this point, as no direct experimental evidence has been reported.

Solanone (B154384) as a Precursor in Tobacco Metabolism

Solanone, a known degradation product of cembranoid diterpenes found in tobacco, has been hypothetically positioned as a precursor to (2S)-2-Isopropyl-5-oxohexanoic acid. researchgate.net Cembranoids are significant flavor precursors in tobacco, and their breakdown during curing and aging processes yields a variety of aromatic compounds. researchgate.net However, the enzymatic or chemical conversion of solanone to (2S)-2-Isopropyl-5-oxohexanoic acid within the tobacco leaf matrix has not been demonstrated experimentally. The proposed transformation would likely involve an oxidative cleavage of the solanone molecule, a reaction for which no specific enzyme has been identified in this context.

Enzymatic Activities Associated with its Formation or Transformation

The enzymatic landscape of tobacco leaves is rich and dynamic, particularly during the curing and fermentation processes. Enzymes such as oxidases, reductases, and hydrolases are known to be active, catalyzing a multitude of chemical transformations. However, no specific enzyme has been identified or characterized that is responsible for the synthesis or further transformation of (2S)-2-Isopropyl-5-oxohexanoic acid. Research into the enzymatic degradation of potential precursors like solanone has not yet yielded any specific enzymes capable of producing the target acid.

Stereochemical Research and Chiral Analysis of 2s 2 Isopropyl 5 Oxohexanoic Acid

Determination of Absolute Configuration (S-configuration)

The assignment of the absolute configuration of a chiral molecule is a fundamental step in its characterization. For (2S)-2-Isopropyl-5-oxohexanoic acid, the "(S)" designation according to the Cahn-Ingold-Prelog priority rules indicates a specific three-dimensional arrangement of the substituents at the stereogenic center (C2). The determination of this absolute configuration is typically achieved through a combination of stereoselective synthesis and spectroscopic analysis.

In many instances, the absolute configuration of a target molecule is established by synthesizing it from a starting material of a known, high enantiomeric purity. This approach provides a strong basis for the assignment of the stereochemistry of the final product, assuming the reaction pathway does not involve inversion of the chiral center.

Spectroscopic techniques, particularly Vibrational Circular Dichroism (VCD), offer a powerful, non-destructive method for determining the absolute configuration of chiral molecules in solution. nih.govnih.gov By comparing the experimentally measured VCD spectrum with the computationally predicted spectrum for a specific enantiomer (e.g., the S-enantiomer), a definitive assignment of the absolute configuration can be made. nih.gov This method is advantageous as it does not require crystallization of the compound, which can be a challenging step.

Optical Rotation Studies and Chiroptical Properties

Chiral molecules, such as (2S)-2-Isopropyl-5-oxohexanoic acid, are optically active, meaning they rotate the plane of polarized light. The specific rotation, [α], is a characteristic physical property of an enantiomer and is measured using a polarimeter. The sign (+ or -) and magnitude of the specific rotation are dependent on the wavelength of the light used (commonly the sodium D-line at 589 nm), the temperature, the solvent, and the concentration of the sample. While specific optical rotation data for (2S)-2-Isopropyl-5-oxohexanoic acid is not prominently available in the reviewed literature, a hypothetical but representative dataset is presented in Table 1.

Table 1: Hypothetical Optical Rotation Data for (2S)-2-Isopropyl-5-oxohexanoic Acid

| Property | Value | Conditions |

|---|

Note: The value presented is hypothetical and serves as an illustrative example.

Beyond simple optical rotation, chiroptical properties are more extensively studied using Circular Dichroism (CD) spectroscopy. jascoinc.com CD measures the differential absorption of left and right circularly polarized light by a chiral molecule. jascoinc.com The resulting CD spectrum provides detailed information about the stereochemical environment of chromophores within the molecule. For (2S)-2-Isopropyl-5-oxohexanoic acid, the carbonyl group of the ketone and the carboxylic acid function as chromophores. The n→π* electronic transition of the keto-carbonyl group, in particular, is sensitive to its chiral surroundings and typically gives rise to a distinct Cotton effect in the CD spectrum. nih.gov Studies on similar γ-keto carboxylic acids have demonstrated that the sign and intensity of the Cotton effect can be directly related to the stereochemistry at the α-carbon. rsc.org

Chromatographic Methods for Enantiomeric Purity Assessment

Ensuring the enantiomeric purity of a chiral compound is crucial. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most powerful and widely used techniques for the separation and quantification of enantiomers. csfarmacie.czeijppr.com

High-Performance Liquid Chromatography (HPLC):

The separation of enantiomers by HPLC is most commonly achieved using chiral stationary phases (CSPs). csfarmacie.czresearchgate.netscas.co.jpnih.gov These phases are composed of a chiral selector immobilized on a solid support, typically silica (B1680970) gel. The enantiomers of the analyte interact with the chiral selector to form transient diastereomeric complexes with different binding energies, leading to different retention times and thus, separation. eijppr.com

For carboxylic acids like 2-isopropyl-5-oxohexanoic acid, polysaccharide-based CSPs, such as those derived from cellulose (B213188) (e.g., Chiralcel® series) and amylose (B160209) (e.g., Chiralpak® series), are often highly effective. researchgate.netnih.gov The separation mechanism on these phases involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide polymer. researchgate.net The mobile phase composition, typically a mixture of an alkane (e.g., hexane) and an alcohol (e.g., isopropanol) with a small amount of an acidic modifier (e.g., trifluoroacetic acid), is optimized to achieve the best resolution. researchgate.netnih.gov

Table 2: Typical Chiral HPLC Conditions for the Separation of Carboxylic Acid Enantiomers

| Parameter | Condition |

|---|---|

| Column | Chiralpak® AD-H or Chiralcel® OD-H |

| Mobile Phase | n-Hexane/Isopropanol/Trifluoroacetic Acid (e.g., 90:10:0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 210 nm) |

| Temperature | Ambient |

Note: These are general conditions and would require optimization for the specific analysis of (2S)-2-Isopropyl-5-oxohexanoic acid.

Gas Chromatography (GC):

Enantioselective GC is another valuable technique for assessing enantiomeric purity. This can be performed directly on a chiral stationary phase or indirectly after derivatization of the carboxylic acid with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. For direct analysis, cyclodextrin-based chiral capillary columns are frequently employed.

The determination of enantiomeric excess (e.e.) is a quantitative measure of the purity of a chiral sample. It is calculated from the peak areas of the two enantiomers in the chromatogram.

Advanced Spectroscopic Characterization and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. While specific experimental spectra for (2S)-2-Isopropyl-5-oxohexanoic acid are not publicly available, the expected ¹H and ¹³C NMR chemical shifts, multiplicities, and integrations can be predicted based on its known structure. These predictions are fundamental for confirming the compound's identity upon isolation or synthesis.

The ¹H NMR spectrum would reveal distinct signals for each unique proton environment. The carboxylic acid proton would appear as a broad singlet far downfield. The proton at the chiral center (C2) would be a multiplet due to coupling with the adjacent isopropyl and methylene (B1212753) protons. The isopropyl group itself would show a methine proton (septet or multiplet) and two diastereotopic methyl groups, which would likely appear as two distinct doublets. The methylene protons at C3 and C4 would exhibit complex splitting patterns (multiplets) due to their diastereotopic nature and coupling to adjacent protons. Finally, the methyl ketone protons at C6 would present as a sharp singlet.

The ¹³C NMR spectrum provides information on each unique carbon atom. The carbonyl carbons of the carboxylic acid and the ketone would be the most downfield signals. The chiral C2 carbon and the isopropyl methine carbon would appear in the intermediate region, followed by the methylene carbons (C3 and C4). The most upfield signals would correspond to the three methyl carbons—the two non-equivalent carbons of the isopropyl group and the ketone's methyl carbon.

Table 1: Predicted ¹H and ¹³C NMR Data for (2S)-2-Isopropyl-5-oxohexanoic acid (Note: Values are estimates based on standard chemical shift ranges and substituent effects. Actual experimental values may vary based on solvent and other conditions.)

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data | |||

|---|---|---|---|---|

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment | Predicted Chemical Shift (δ, ppm) |

| -COOH (H) | 10.0 - 12.0 | Broad Singlet | C=O (Ketone, C5) | 205 - 215 |

| -CH(COOH)- (H2) | ~2.5 | Multiplet | C=O (Carboxylic Acid, C1) | 175 - 185 |

| -CH(CH₃)₂ (Isopropyl Methine) | ~2.2 | Multiplet | -CH(COOH)- (C2) | 45 - 55 |

| -CH₂- (H4) | ~2.7 | Multiplet | -CH(CH₃)₂ (Isopropyl Methine) | 30 - 40 |

| -CH₂- (H3) | ~1.9 | Multiplet | -CH₂- (C4) | 35 - 45 |

| -C(=O)CH₃ (H6) | ~2.1 | Singlet | -CH₂- (C3) | 25 - 35 |

| -CH(CH₃)₂ (Isopropyl Methyls) | ~0.9 - 1.1 | Two Doublets | -C(=O)CH₃ (C6) | 25 - 30 |

| -CH(CH₃)₂ (Isopropyl Methyls) | 15 - 25 |

Mass Spectrometry (MS) for Molecular Fragmentation Analysis

Mass spectrometry is critical for determining the molecular weight and elemental formula of a compound. For (2S)-2-Isopropyl-5-oxohexanoic acid, high-resolution mass spectrometry would confirm its molecular formula as C₉H₁₆O₃, corresponding to a monoisotopic mass of approximately 172.110 Da. nih.govchemspider.com The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group (M-17) or a carboxyl group (M-45). libretexts.org

Collision-Induced Dissociation (CID) is a tandem mass spectrometry technique used to fragment a selected precursor ion to elucidate its structure. nist.gov In the negative ion mode, the deprotonated molecule [M-H]⁻ of an oxocarboxylic acid undergoes characteristic fragmentation. Research on related small oxocarboxylic acids shows that a common pathway involves the loss of carbon dioxide (CO₂) and water (H₂O) from the parent anion. nist.gov For some structures, such as 5-oxohexanoic acid, a concerted mechanism involving the synchronous elimination of CO₂ and another small molecule (like ethene) has been observed, which can suppress the formation of the [M-H–CO₂]⁻ fragment ion. nist.gov Anionic gas-phase cyclization processes can also occur, leading to unique fragmentation pathways that are dependent on the chain length and structure of the acid. nist.gov

The mechanisms of ion fragmentation in the gas phase are governed by the principles of chemical reactivity and stability of the resulting ions and neutral losses. For a molecule like (2S)-2-Isopropyl-5-oxohexanoic acid, which contains both a ketone and a carboxylic acid, multiple fragmentation pathways are possible. Alpha-cleavage adjacent to the ketone or carboxylic acid carbonyl groups is a common mechanism. Another significant pathway is the McLafferty rearrangement, where a gamma-hydrogen is transferred to the carbonyl oxygen, followed by cleavage of the alpha-beta bond. This is particularly relevant for the ketone functional group in the molecule. The fragmentation of the deprotonated molecule often involves charge-driven processes, where the negative charge on the carboxylate group initiates a cascade of bond cleavages.

Table 2: Plausible Mass Fragments of 2-Isopropyl-5-oxohexanoic acid (EI/Positive Ion Mode)

| m/z | Plausible Identity | Neutral Loss |

|---|---|---|

| 172 | [M]⁺ (Molecular Ion) | - |

| 155 | [M - OH]⁺ | H₂O |

| 129 | [M - C₃H₇]⁺ (Loss of isopropyl group) | C₃H₇• |

| 127 | [M - COOH]⁺ | COOH• |

| 87 | [CH(CH₃)₂COOH]⁺ (Alpha-cleavage) | C₄H₇O• |

| 71 | [C₄H₇O]⁺ (Acylium ion from cleavage next to ketone) | C₅H₉O₂• |

| 43 | [CH₃CO]⁺ (Acylium ion) | C₇H₁₃O₂• |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an effective method for identifying the functional groups present in a molecule. The IR spectrum of (2S)-2-Isopropyl-5-oxohexanoic acid would be characterized by strong absorptions corresponding to its two carbonyl groups and the hydroxyl group of the carboxylic acid. A very broad absorption band would be expected in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. Two distinct C=O stretching bands would also be prominent: one for the carboxylic acid carbonyl, typically around 1700-1725 cm⁻¹, and another for the ketone carbonyl, usually found at a slightly higher frequency of 1710-1730 cm⁻¹. The presence of both signals would confirm the oxo-acid structure. Additional absorptions in the C-H stretching and bending regions would confirm the aliphatic nature of the carbon backbone.

Table 3: Characteristic IR Absorption Frequencies for (2S)-2-Isopropyl-5-oxohexanoic acid

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 2500 - 3300 | O-H Stretch | Carboxylic Acid |

| 2850 - 3000 | C-H Stretch | Alkyl (Isopropyl, Methylene) |

| ~1710 - 1730 | C=O Stretch | Ketone |

| ~1700 - 1725 | C=O Stretch | Carboxylic Acid |

| 1365 - 1385 | C-H Bend | Isopropyl (doublet) |

| 1210 - 1320 | C-O Stretch | Carboxylic Acid |

| ~920 | O-H Bend (out-of-plane) | Carboxylic Acid Dimer |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Complex Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate and identify volatile and semi-volatile compounds within a mixture. The compound (2S)-2-Isopropyl-5-oxohexanoic acid has been characterized using this method. nih.govnist.gov In a typical GC-MS analysis, the compound is separated from other components on a capillary column before being introduced into the mass spectrometer for detection and identification.

Data from the NIST Mass Spectrometry Data Center indicates that 2-Isopropyl-5-oxohexanoic acid has a normal alkane retention index of 2570 when analyzed on a polar Supelcowax capillary column. nist.gov This retention index is a standardized measure that helps in the identification of the compound across different instruments and conditions. GC-MS is frequently used in metabolomics and natural product analysis, where it can identify known compounds like 2-isopropyl-5-oxohexanoic acid in complex biological extracts.

Table 4: GC-MS Parameters for 2-Isopropyl-5-oxohexanoic acid from NIST Database nist.gov

| Parameter | Value/Description |

|---|---|

| Column Type | Capillary |

| Active Phase | Supelcowax |

| Column Length | 60 m |

| Column Diameter | 0.25 mm |

| Carrier Gas | Helium (He) |

| Temperature Program | 80°C to 240°C at 5°C/min |

| Retention Index (Polar Column) | 2570 |

Conclusion and Future Research Directions

Summary of Key Research Findings

Research directly investigating (2S)-2-Isopropyl-5-oxohexanoic acid is not extensively documented in publicly available literature. However, by examining studies on analogous compounds, particularly flavor precursors in tobacco and the broader class of oxo-fatty acids, we can infer its likely chemical context and significance.

Tobacco flavor is a complex matrix of compounds, with many aroma constituents arising from the degradation of larger molecules during curing and aging. leffingwell.com Research has shown that amino acids, organic acids, and carotenoids are significant precursors to the flavor and aroma profiles of tobacco. mdpi.comfrontiersin.org Specifically, the degradation of amino acids can lead to the formation of various branched-chain fatty acids and their derivatives. Given that (2S)-2-Isopropyl-5-oxohexanoic acid possesses a structure derivable from the amino acid leucine (B10760876), it is plausible that it exists as a minor constituent in tobacco, contributing to its characteristic aroma. Studies have identified numerous organic acids, including various keto acids, as being influential in the sensory properties of tobacco. frontiersin.orgresearchgate.net

From a chemical standpoint, the compound belongs to the class of saturated oxo fatty acids (SOFAs). nih.gov Recent lipidomic studies have begun to recognize SOFAs as a class of endogenous bioactive lipids. nih.gov While research has focused on longer-chain SOFAs, the discovery of their biological activity suggests that smaller members of this family, such as (2S)-2-Isopropyl-5-oxohexanoic acid, may also possess uninvestigated physiological roles.

The general chemical properties of 2-Isopropyl-5-oxohexanoic acid are available through chemical databases. These provide foundational data for any future experimental work.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C9H16O3 | nih.govnist.gov |

| Molecular Weight | 172.22 g/mol | nih.govnist.gov |

| IUPAC Name | (2S)-5-oxo-2-(propan-2-yl)hexanoic acid | nih.gov |

| CAS Number | 16825-90-4 (for (2S)-isomer) | chemspider.com |

Unexplored Areas and Research Gaps

The most significant research gap is the near-complete lack of studies focusing specifically on (2S)-2-Isopropyl-5-oxohexanoic acid. This presents a wide-open field for investigation.

Key unexplored areas include:

Natural Occurrence and Biosynthesis: While its presence in tobacco is hypothesized, definitive identification and quantification are necessary. The biosynthetic pathway leading to its formation is entirely unknown. It is likely derived from an amino acid precursor, but the specific enzymes and metabolic routes have not been elucidated.

Biological Activity: The physiological role of this compound, if any, is yet to be determined. Investigations into its potential as a signaling molecule, a metabolic intermediate, or a contributor to the bioactivity of natural extracts are warranted. The broader class of oxo-fatty acids has been shown to exhibit cell growth inhibitory activity, suggesting a potential avenue for research. nih.gov

Enzymatic Synthesis: The stereospecific synthesis of (2S)-2-Isopropyl-5-oxohexanoic acid has not been described. Developing an enzymatic route would be a significant step towards obtaining pure samples for further study. Research into L-amino acid deaminases, which can convert chiral amino acids to their corresponding α-keto acids, could provide a viable starting point. nih.gov

Sensory Properties: The specific contribution of this compound to the flavor and aroma of natural products, such as tobacco, remains uncharacterized. Sensory panel evaluations of the pure compound would be necessary to determine its organoleptic profile.

Potential Applications in Chemical Synthesis or Biosynthesis Research

The chiral nature of (2S)-2-Isopropyl-5-oxohexanoic acid makes it a potentially valuable chiral building block in organic synthesis. The presence of two functional groups, a carboxylic acid and a ketone, allows for a variety of chemical transformations.

Asymmetric Synthesis: The stereocenter at the C2 position can be used to induce chirality in subsequent reactions, making it a useful starting material for the synthesis of more complex chiral molecules, such as pharmaceuticals or agrochemicals. The development of synthetic methods for chiral α-amino ketones and related derivatives is an active area of research. acs.org

Precursor for Novel Compounds: The oxo- and carboxylic acid functionalities can be independently or sequentially modified to generate a library of new compounds with potential biological activities. For example, the ketone could be reduced to a secondary alcohol, or the carboxylic acid could be converted to an ester or amide.

Biocatalysis Research: The development of a biocatalytic route to (2S)-2-Isopropyl-5-oxohexanoic acid would be a significant contribution to the field of green chemistry. mdpi.com This could involve the use of isolated enzymes, such as ketoreductases for the stereoselective reduction of a prochiral diketone, or whole-cell biotransformations. frontiersin.org The successful enzymatic synthesis of other complex molecules, such as semi-aromatic polyamides, demonstrates the power of this approach. rug.nl

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.